![molecular formula C9H11N3 B068935 1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine CAS No. 193534-56-4](/img/structure/B68935.png)

1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

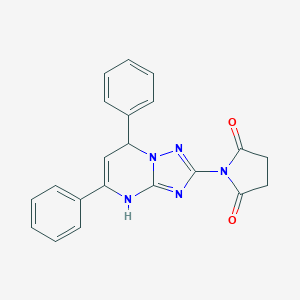

Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are crucial target products and key intermediates in the synthesis of important drugs and promising drug candidates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These methods are eco-friendly and aim to improve the ecological impact of the classical schemes .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is a crucial aspect of their function. They are considered as privileged structures because of their occurrence in many natural products .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core . The overview of the most efficient and widely applied modern methods is organized into sections covering the main metal-free methods structured by the type of the reacting species .Wissenschaftliche Forschungsanwendungen

Synthesis Approaches : Imidazo[1,2-a]pyridine is a significant pharmacophore with diverse bioactivity. A novel method for its synthesis has been established, focusing on the synthesis of (2-aminopyridin-4-yl)methanol, a popular 2-aminopyridine. This method involves direct oxidation of the methyl group without the preliminary protection of the amino group, improving efficiency and reducing stages (Lifshits, Ostapchuk, & Brel, 2015). Additionally, a novel synthetic approach expanded the range of accessible imidazo[1,5-α]pyridines, including those previously deemed unattainable. This method involves a key seven-membered ring transition state and has applications in organic synthesis, biomass conversion, and medicinal chemistry (Zeng et al., 2021).

Chemical Reactivity and Properties : Research has focused on developing new methods for synthesizing imidazo[1,2-a]pyridines with cost-effective catalysts and mild conditions. This has led to the synthesis of functionalized derivatives, enhancing their biological activity. The commercialization of certain drugs highlights the medicinal potential of these compounds (Ravi & Adimurthy, 2017).

Applications in Material Science : Imidazo[1,5-a]pyridines exhibit interesting optical properties, such as tunable luminescence, significant quantum yields, and large Stokes’ shifts. These properties make them suitable for technological applications. A series of new imidazo[1,5-a]pyridines with variable coordination motifs suitable for mono-, di-, and tritopic coordination sites were synthesized, displaying these optical properties and enabling their use in various technological domains (Volpi et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-imidazo[1,2-a]pyridin-2-yl-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-10-6-8-7-12-5-3-2-4-9(12)11-8/h2-5,7,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGMNTNNCIQWRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN2C=CC=CC2=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342627 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |

CAS RN |

193534-56-4 |

Source

|

| Record name | 1-(Imidazo[1,2-a]pyridin-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4R,6R)-3-Hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3,5,7-tetraen-7-yl]-N,N,2-trimethyloxan-4-amine oxide](/img/structure/B68861.png)

![Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate](/img/structure/B68868.png)